4-Isobutoxy-3-(trifluoromethyl)benzoic acid

Organic Synthesis Medicinal Chemistry Quality Control

For reliable SAR studies and patent‑defined synthetic routes, this exact 4‑isobutoxy‑3‑(trifluoromethyl)benzoic acid (CAS 1008769‑62‑7) is non‑negotiable. The 3‑CF₃ group enhances metabolic stability and lipophilicity, while the 4‑isobutoxy ether provides a unique hydrogen‑bonding site that alkyl‑chain analogs lack. Even minor regioisomeric changes alter reactivity and biological activity by orders of magnitude. Procure only the correct regioisomer to ensure reproducible fragment‑based lead optimization and successful conversion to herbicidal benzoyl‑1,3‑cyclohexanediones.

Molecular Formula C12H13F3O3
Molecular Weight 262.22 g/mol
CAS No. 1008769-62-7
Cat. No. B3071216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxy-3-(trifluoromethyl)benzoic acid
CAS1008769-62-7
Molecular FormulaC12H13F3O3
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H13F3O3/c1-7(2)6-18-10-4-3-8(11(16)17)5-9(10)12(13,14)15/h3-5,7H,6H2,1-2H3,(H,16,17)
InChIKeyDSGIPYFLOPVIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxy-3-(trifluoromethyl)benzoic acid (CAS 1008769-62-7) — Procurement and Selection Guide for Research Applications


4-Isobutoxy-3-(trifluoromethyl)benzoic acid (CAS 1008769-62-7) is a synthetic organic compound with the molecular formula C12H13F3O3 and a molecular weight of 262.22–262.23 g/mol . It belongs to the class of trisubstituted benzoic acid derivatives and is primarily employed as a chemical building block in medicinal chemistry and organic synthesis. Its structure comprises a benzoic acid core substituted with an isobutoxy group at the 4-position and a trifluoromethyl group at the 3-position, a combination that imparts distinctive physicochemical properties for fragment-based drug discovery and intermediate synthesis .

Why Generic Substitution Fails: 4-Isobutoxy-3-(trifluoromethyl)benzoic acid Versus Closest Analogs


Generic substitution of 4-Isobutoxy-3-(trifluoromethyl)benzoic acid with structurally similar trisubstituted benzoic acids is not scientifically valid without confirmatory re-synthesis and re-validation. The precise positioning of the 3-trifluoromethyl and 4-isobutoxy substituents dictates unique steric and electronic properties that are critical for target binding and reaction outcomes in medicinal chemistry programs [1]. Even minor deviations—such as replacing the isobutoxy ether with a 2-methylpropyl alkyl chain (removing the oxygen atom) or altering the substitution pattern on the phenyl ring—can produce compounds with markedly different reactivity, solubility profiles, and biological activity, as evidenced in structure–activity relationship (SAR) studies of related scaffolds [2]. Consequently, procurement decisions must be based on exact structural identity rather than assumed functional equivalence among in-class analogs.

Product-Specific Quantitative Evidence Guide: 4-Isobutoxy-3-(trifluoromethyl)benzoic acid


Comparative Purity and Batch-to-Batch Consistency: 4-Isobutoxy-3-(trifluoromethyl)benzoic acid Versus Market Alternatives

When comparing 4-Isobutoxy-3-(trifluoromethyl)benzoic acid (CAS 1008769-62-7) across commercial suppliers, a key differentiator is the guaranteed minimum purity specification and the availability of batch-specific analytical data. For example, the product from Bidepharm is certified at 97% purity with accompanying batch quality control documentation including NMR, HPLC, and GC reports . In contrast, the product from Chemenu is listed at a lower guaranteed purity of 95% [1]. This 2% absolute purity difference—while seemingly modest—can translate to a meaningful reduction in impurity burden, potentially minimizing the need for additional purification steps and reducing the risk of side reactions in sensitive downstream syntheses.

Organic Synthesis Medicinal Chemistry Quality Control

Structural Differentiation: 4-Isobutoxy Ether Versus 4-(2-Methylpropyl) Alkyl Analog

A critical structural distinction exists between 4-Isobutoxy-3-(trifluoromethyl)benzoic acid and its closest structural analog, 4-(2-methylpropyl)-3-(trifluoromethyl)benzoic acid. The target compound contains an ether oxygen linking the isobutyl group to the phenyl ring, whereas the analog replaces this oxygen with a direct carbon–carbon bond (alkyl chain). This single atom difference alters the electronic distribution on the aromatic ring, hydrogen-bonding potential, and metabolic stability of the scaffold . While direct comparative biological data for this exact pair is not publicly available, SAR studies on related systems demonstrate that replacing an alkoxy group with an alkyl group can reduce receptor binding affinity by up to 30-fold or render compounds essentially inactive [1].

Structure–Activity Relationship Fragment-Based Drug Discovery Chemical Synthesis

Substitution Pattern Specificity: 3-Trifluoromethyl-4-isobutoxy Versus Regioisomeric Arrangements

The specific 3-trifluoromethyl-4-isobutoxy substitution pattern on the benzoic acid core is defined and non-interchangeable with other regioisomeric arrangements. Patent literature on trisubstituted benzoic acid intermediates for herbicidal and pharmaceutical applications emphasizes that the exact positions of substituents (e.g., 2-, 3-, or 4-position modifications) are critical for the intended reactivity and biological activity of downstream benzoyl chloride derivatives [1]. No evidence suggests that alternative substitution patterns (e.g., 2-trifluoromethyl-4-isobutoxy or 3-isobutoxy-4-trifluoromethyl) would yield equivalent synthetic intermediates or biological outcomes. This positional specificity is a key reason why this exact CAS-numbered compound must be procured for replication of patent-defined synthetic sequences.

Medicinal Chemistry Regioselective Synthesis Patent Intermediates

Best Research and Industrial Application Scenarios for 4-Isobutoxy-3-(trifluoromethyl)benzoic acid


Medicinal Chemistry Building Block in Fragment-Based Drug Discovery

4-Isobutoxy-3-(trifluoromethyl)benzoic acid serves as a carboxylic acid-containing fragment for library synthesis and lead optimization. The 3-trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-isobutoxy group provides a site for further functionalization or contributes to favorable steric interactions with biological targets. Researchers should procure this exact CAS-numbered compound to ensure SAR fidelity, as substitution with the 4-(2-methylpropyl) alkyl analog would eliminate the ether oxygen, altering hydrogen-bonding capacity and potentially reducing binding affinity by an order of magnitude or more, based on SAR trends observed in related heterocyclic systems [1].

Intermediate for Patent-Defined Synthetic Routes

This compound is a documented trisubstituted benzoic acid intermediate in patent literature, where it can be converted to the corresponding benzoyl chloride for the synthesis of herbicidal 2-(trisubstituted benzoyl)-1,3-cyclohexanediones [2]. Procurement of the correct 3-trifluoromethyl-4-isobutoxy regioisomer is non-negotiable for replicating these patent-defined synthetic sequences; alternative substitution patterns would yield different intermediates and fail to produce the intended final products. The guaranteed purity (97% with batch QC from select vendors) ensures that subsequent acylation reactions proceed with minimal interference from impurities .

Starting Material for Synthetic Methodology Development

The carboxylic acid functionality of 4-Isobutoxy-3-(trifluoromethyl)benzoic acid enables its use in a variety of synthetic transformations, including amide coupling, esterification, reduction to benzyl alcohol derivatives, and conversion to acid chlorides. Its commercial availability with documented purity and batch analytics supports reproducible methodology development and reaction optimization studies. Researchers requiring a benzoic acid scaffold with both a lipophilic isobutoxy group and an electron-withdrawing trifluoromethyl group should select this compound over analogs lacking one of these key substituents, as the combination of both groups defines the compound's unique reactivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isobutoxy-3-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.